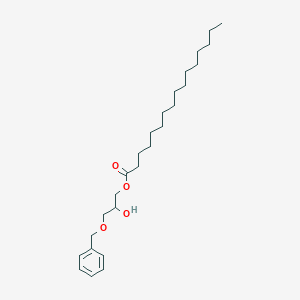
1-Palmitoyl-3-O-benzyl-rac-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic lipid molecule with the molecular formula C26H44O4 and a molecular weight of 420.63 g/mol . This compound is primarily used in proteomics research and is known for its solubility in organic solvents such as chloroform, dichloromethane, and ethyl acetate .
Vorbereitungsmethoden
1-Palmitoyl-3-O-benzyl-rac-glycerol is typically synthesized through chemical reactions involving palmitic acid, benzyl alcohol, and glycerol . One common synthetic route involves the esterification of palmitic acid with benzyl alcohol, followed by the reaction with glycerol under appropriate conditions to form the desired compound . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve optimized reaction conditions and purification processes to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
1-Palmitoyl-3-O-benzyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary alcohols.
Wissenschaftliche Forschungsanwendungen
1-Palmitoyl-3-O-benzyl-rac-glycerol has several scientific research applications, including:
Chemistry: It is used as a model compound in studies involving lipid chemistry and esterification reactions.
Biology: This compound is utilized in research on lipid metabolism and the role of lipids in cellular processes.
Medicine: It serves as a reference compound in the development of lipid-based drug delivery systems and in studies on the pharmacokinetics of lipid molecules.
Industry: The compound is used in the formulation of cosmetic products and as an intermediate in the synthesis of other complex lipids.
Wirkmechanismus
The mechanism of action of 1-Palmitoyl-3-O-benzyl-rac-glycerol involves its interaction with lipid metabolic pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and function. It may also serve as a substrate for enzymes involved in lipid metabolism, influencing the production of bioactive lipid molecules.
Vergleich Mit ähnlichen Verbindungen
1-Palmitoyl-3-O-benzyl-rac-glycerol can be compared with other similar compounds such as:
1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol: This compound has a similar structure but contains linoleic acid and an acetyl group, which may result in different biological activities and applications.
1-Palmitoyl-3-O-benzyl-sn-glycerol: This is a stereoisomer of this compound and may exhibit different physical and chemical properties due to the stereochemistry.
1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol: This compound contains oleic acid and stearic acid, which can influence its solubility and reactivity compared to this compound.
The uniqueness of this compound lies in its specific combination of palmitic acid and benzyl groups, which confer distinct solubility and reactivity properties, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
(2-hydroxy-3-phenylmethoxypropyl) hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(27)22-29-21-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMANQJLYZAYIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554320 |
Source


|
| Record name | 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-51-0 |
Source


|
| Record name | 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














